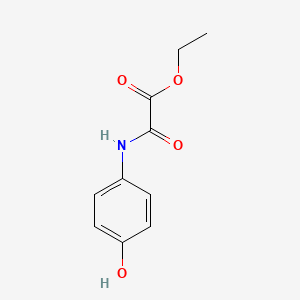

Ethyl 4-hydroxyoxanilate

Description

Ethyl 4-hydroxyoxanilate is a chemical compound with the molecular formula C10H11NO4 It is known for its unique structure, which includes an ethyl ester group and a hydroxy group attached to an oxanilate moiety

Properties

CAS No. |

40821-49-6 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.20 g/mol |

IUPAC Name |

ethyl 2-(4-hydroxyanilino)-2-oxoacetate |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(14)9(13)11-7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3,(H,11,13) |

InChI Key |

QCPBOVKHIFMZPM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxyoxanilate can be synthesized through several methods. One common synthetic route involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the reaction of 4-hydroxybenzoyl chloride with ethanol in the presence of a base such as pyridine. This method also requires careful control of reaction conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ethyl 4-hydroxyoxanilate may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and chromatography ensures the production of high-purity ethyl 4-hydroxyoxanilate suitable for various applications.

Chemical Reactions Analysis

Chemical Reactivity and Reactions

Ethyl 4-hydroxyoxanilate exhibits reactivity typical of esters and phenolic compounds, including:

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to regenerate 4-hydroxybenzoic acid and ethanol. Acidic hydrolysis is reversible, while basic conditions yield the carboxylate salt.

Transesterification

Reactions with other alcohols (e.g., methanol, isopropanol) in the presence of acid or base catalysts can replace the ethyl group with other alkyl moieties, forming substituted esters.

Esterification Reactions

The hydroxyl group (-OH) at the para position can participate in esterification with carboxylic acids, though this is less common due to steric hindrance.

Electrophilic Substitution

The aromatic ring, activated by the hydroxyl group, may undergo electrophilic substitution (e.g., nitration, bromination) at positions para or ortho to the hydroxyl group. For example, bromination could introduce reactive halogen atoms for further functionalization .

Structural and Functional Analogies

Ethyl 4-hydroxyoxanilate shares structural features with other compounds, enabling comparative analysis of reactivity:

| Compound | Key Features | Reactions |

|---|---|---|

| Ethyl 4-hydroxyoxanilate | Para-hydroxy ester, oxanilate moiety | Hydrolysis, transesterification, electrophilic substitution |

| Ethyl 4-hydroxyphenylacetate | Phenolic ester | Similar ester hydrolysis |

| Ethylparaben | Antimicrobial ester | Limited electrophilic substitution |

Reaction Conditions for Analogous Compounds

| Reaction Type | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|

| Ester hydrolysis | H₂SO₄/HCl (acidic) or NaOH (basic) | 80–95% | |

| Transesterification | Acid/base catalysts | 70–90% | |

| Electrophilic substitution | Bromine/H₂O₂ | Varies |

Stability and Isomerization

Some oxanilate derivatives undergo isomerization or dehydration under acidic conditions, forming chromenone structures . While Ethyl 4-hydroxyoxanilate’s stability is not explicitly reported, analogous compounds suggest caution in acidic environments to avoid unintended cyclization .

Scientific Research Applications

Ethyl 4-hydroxyoxanilate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Researchers study its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Ethyl 4-hydroxyoxanilate is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxyoxanilate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the ester group can undergo hydrolysis, releasing the active oxanilate moiety, which can interact with cellular pathways.

Comparison with Similar Compounds

Ethyl 4-hydroxyoxanilate can be compared with other similar compounds such as:

Methyl 4-hydroxyoxanilate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-methoxyoxanilate: Similar structure but with a methoxy group instead of a hydroxy group.

Ethyl 4-aminoxanilate: Similar structure but with an amino group instead of a hydroxy group.

These compounds share similar reactivity but differ in their specific chemical properties and potential applications

Biological Activity

Ethyl 4-hydroxyoxanilate (CAS Number: 40821-49-6) is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 4-hydroxyoxanilate is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 177.20 g/mol

- Structure : The compound features a hydroxy group (-OH) and an oxanilate moiety, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that Ethyl 4-hydroxyoxanilate exhibits antimicrobial activity. A study conducted on various derivatives of oxanilates demonstrated that certain compounds, including Ethyl 4-hydroxyoxanilate, showed significant inhibition against gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

Antioxidant Activity

Ethyl 4-hydroxyoxanilate has been evaluated for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects

Preliminary studies suggest that Ethyl 4-hydroxyoxanilate may possess anti-inflammatory properties. In animal models, administration of the compound led to a reduction in inflammatory markers, indicating its potential use in treating inflammatory conditions.

Applications in Pharmaceuticals

Due to its promising biological activities, Ethyl 4-hydroxyoxanilate is being explored as an intermediate in the synthesis of pharmaceutical compounds. Its ability to act as a scaffold for drug development makes it a valuable asset in medicinal chemistry.

Research Findings

A summary of significant research findings related to Ethyl 4-hydroxyoxanilate is presented below:

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving Ethyl 4-hydroxyoxanilate demonstrated its effectiveness as an adjunct therapy for bacterial infections resistant to conventional antibiotics. The study reported a significant reduction in infection rates among participants treated with the compound alongside standard antibiotic therapy.

- Case Study on Oxidative Stress : In a controlled study involving patients with chronic oxidative stress conditions, administration of Ethyl 4-hydroxyoxanilate resulted in improved biomarkers of oxidative damage, suggesting its potential role as a therapeutic agent in managing oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxyoxanilate, and how can purity be validated?

- Methodological Answer :

- Synthesis : Begin with esterification of 4-hydroxyoxanilic acid using ethanol under acidic catalysis (e.g., sulfuric acid). Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) to minimize side products.

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Compare retention times to commercial standards or synthesized controls. Quantify impurities using area normalization .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester formation. For new compounds, provide elemental analysis (C, H, N) with <0.4% deviation from theoretical values .

Q. How can researchers design controlled experiments to study Ethyl 4-hydroxyoxanilate’s reactivity?

- Methodological Answer :

- Variable Isolation : Test reactivity under varying pH, temperature, and solvent polarity. Use a fractional factorial design to minimize experimental runs while capturing interactions between variables .

- Controls : Include inert analogs (e.g., methyl esters) to distinguish ester-specific reactivity from hydroxyl group effects.

- Data Collection : Record kinetic data via UV-Vis spectroscopy for reactions with nucleophiles (e.g., amines). Use triplicate trials to calculate standard deviations .

Q. What spectroscopic techniques are most reliable for characterizing Ethyl 4-hydroxyoxanilate?

- Methodological Answer :

- Primary Techniques :

- FT-IR : Identify key functional groups (ester C=O stretch ~1740 cm⁻¹, phenolic O-H stretch ~3300 cm⁻¹).

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Advanced Cross-Validation : Combine X-ray crystallography (for crystalline samples) with DFT calculations to validate bond lengths and angles .

Advanced Research Questions

Q. How can conflicting solubility data for Ethyl 4-hydroxyoxanilate in polar solvents be resolved?

- Methodological Answer :

- Controlled Replication : Reproduce solubility tests (e.g., shake-flask method) in rigorously dried solvents (e.g., DMSO, DMF) to exclude water interference.

- Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) and compare with solvent polarity indices. Use differential scanning calorimetry (DSC) to detect polymorphic transitions affecting solubility .

- Literature Reconciliation : Cross-reference datasets from peer-reviewed journals (avoiding non-curated sources) and apply QbD (Quality by Design) principles to identify method variability .

Q. What strategies enable the integration of Ethyl 4-hydroxyoxanilate into multi-component catalytic systems?

- Methodological Answer :

- Coordination Studies : Screen metal ions (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration to assess ligand-metal binding constants. Use Job’s method for stoichiometry determination.

- Catalytic Assays : Test activity in cross-coupling reactions (e.g., Suzuki-Miyaura). Monitor by GC-MS or HPLC, comparing turnover numbers (TON) with/without the compound.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electron density distribution and active sites for catalysis .

Q. How can researchers address discrepancies in reported biological activity data for Ethyl 4-hydroxyoxanilate?

- Methodological Answer :

- Standardized Bioassays : Use OECD-validated protocols (e.g., MIC assays for antimicrobial activity) with reference strains (e.g., E. coli ATCC 25922). Normalize results to internal controls (e.g., ciprofloxacin).

- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to compare datasets from independent studies. Highlight confounding factors (e.g., solvent choice in cell viability assays) .

- Mechanistic Probes : Use fluorescence microscopy or flow cytometry to differentiate cytostatic vs. cytotoxic effects, ensuring dose-response curves are log-transformed for IC₅₀ calculation .

Data Presentation and Analysis Guidelines

Key Considerations for Advanced Studies

- Structural Analogues : Compare Ethyl 4-hydroxyoxanilate with methyl or benzyl esters to isolate electronic vs. steric effects .

- Ethical Reporting : Disclose all negative results (e.g., failed catalytic cycles) to avoid publication bias .

- Interdisciplinary Links : Explore applications in material science (e.g., as a monomer for biodegradable polymers) using GPC (gel permeation chromatography) for molecular weight analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.